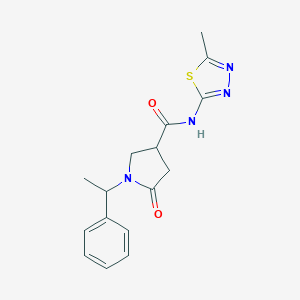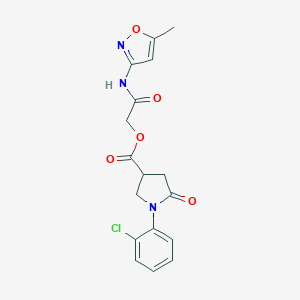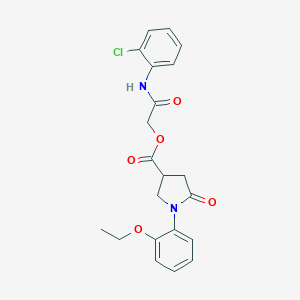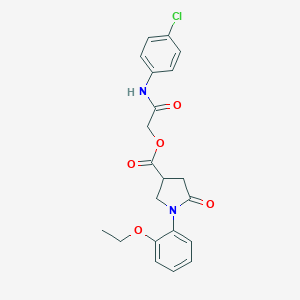![molecular formula C18H19NO6 B270932 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270932.png)
2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of specific enzymes and pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, transcription, and repair. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits viral replication by interfering with viral DNA synthesis. In addition, the compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments include its potent activity against cancer cells, viruses, and bacteria. The compound also has low toxicity and is well-tolerated by cells. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research of 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. One direction is to investigate the compound's potential for use in combination therapy with other anticancer drugs. Another direction is to explore the compound's activity against other viral and bacterial strains. Further studies are also needed to elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. Its potent activity against cancer cells, viruses, and bacteria makes it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetics for clinical use.
Méthodes De Synthèse
The synthesis method of 2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction between 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid and 3-methoxyaniline in the presence of a coupling reagent. The reaction is carried out under mild conditions and yields the desired compound in good yields.
Applications De Recherche Scientifique
2-[(3-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. The compound has also been investigated for its neuroprotective and anti-inflammatory effects.
Propriétés
Formule moléculaire |
C18H19NO6 |
|---|---|
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H19NO6/c1-23-11-4-2-3-10(7-11)19-14(20)8-24-17(21)15-9-5-12-13(6-9)25-18(22)16(12)15/h2-4,7,9,12-13,15-16H,5-6,8H2,1H3,(H,19,20) |
Clé InChI |
UIEIXODWPYQDNI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)COC(=O)C2C3CC4C2C(=O)OC4C3 |
Solubilité |
49.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270851.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270853.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270856.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270857.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylate](/img/structure/B270858.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270859.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270861.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270862.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270863.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270864.png)



